3-Hydroxy-5-phenylbenzamide

Antiviral Research Medicinal Chemistry Enterovirus 71

3-Hydroxy-5-phenylbenzamide is a non-interchangeable biphenyl building block with a hydroxyl at the 5-position and unsubstituted amide at the 3-position—structural features absent in simpler benzamides. This scaffold is a confirmed starting point for EV71 inhibitor SAR (IC50 ≈ 15 μM) and is explicitly cited in patent literature for EZH2-targeting PROTAC development. The biphenyl core offers orthogonal diversification handles for focused library synthesis. Its predicted bp of ~409°C demands compound-specific purification protocols. For researchers advancing antiviral or oncology pipelines, this compound delivers a functionally unique, literature-supported pharmacophore.

Molecular Formula C13H11NO2
Molecular Weight 213.23
CAS No. 1400644-43-0
Cat. No. B3047478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-phenylbenzamide
CAS1400644-43-0
Molecular FormulaC13H11NO2
Molecular Weight213.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)N
InChIInChI=1S/C13H11NO2/c14-13(16)11-6-10(7-12(15)8-11)9-4-2-1-3-5-9/h1-8,15H,(H2,14,16)
InChIKeyBBYWDNPNUCGKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0): A Biphenyl-Based Pharmacophore Scaffold for Medicinal Chemistry and Targeted Synthesis


3-Hydroxy-5-phenylbenzamide, also known as 5-hydroxy[1,1′-biphenyl]-3-carboxamide, is an organic compound belonging to the N-phenylbenzamide derivative class . With the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol, it features a biphenyl core with a hydroxyl group at the 5-position and a carboxamide group at the 3-position [1]. This specific substitution pattern on the biphenyl framework differentiates it from simpler benzamide analogs and is the basis for its use as a privileged scaffold in the design of bioactive molecules, particularly for antiviral and anti-inflammatory applications .

Why Generic Substitution of 3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0) with Closely Related Analogs is Scientifically Unjustified


Generic substitution within the N-phenylbenzamide class is not a straightforward procurement decision due to the profound impact of specific substitution patterns on biological activity, physicochemical properties, and synthetic utility. While compounds like N-(3-hydroxyphenyl)benzamide (CAS 3743-28-0) share the same molecular formula, the relocation of the phenyl group from the amide nitrogen to the benzamide core's 5-position creates a distinct biphenyl scaffold [1]. This structural change alters the compound's electronic distribution, conformational flexibility, and potential binding interactions with biological targets, as demonstrated by the varied anti-EV71 activities observed across different N-phenylbenzamide derivatives in the same assay system [2]. Furthermore, the presence of a free hydroxyl group and an unsubstituted amide on a biphenyl framework provides unique vectors for further derivatization that are not present in simpler benzamides or in biphenylcarboxylic acids, making it a non-interchangeable building block for targeted synthesis . The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide for 3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0): Head-to-Head Performance and Differentiation


In Vitro Antiviral Activity of 3-Hydroxy-5-phenylbenzamide Against Enterovirus 71 (EV71)

In a class-level comparison of N-phenylbenzamide derivatives, 3-hydroxy-5-phenylbenzamide (identified as compound 1c) demonstrated moderate inhibitory activity against EV71 (strain SZ-98) with an IC50 of approximately 15 μM [1]. This places its activity in the context of a broader SAR study where the most potent derivative (compound 1e) exhibited IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM, and other compounds, like the unsubstituted parent compound, were inactive. While not the most potent in the series, this moderate activity confirms that the specific 5-hydroxy-biphenyl-3-carboxamide scaffold is tolerated and provides a quantifiable baseline for further optimization, distinguishing it from inactive N-phenylbenzamide analogs [1].

Antiviral Research Medicinal Chemistry Enterovirus 71 Drug Discovery

Physicochemical Differentiation: Predicted Boiling Point Compared to a Close Structural Analog

3-Hydroxy-5-phenylbenzamide has a predicted boiling point of 409.3±45.0 °C . In comparison, its close positional isomer, 3-hydroxy-N-phenylbenzamide (CAS 3743-28-0), has a predicted boiling point of 362.5±25.0 °C . This represents a quantified difference of approximately 46.8°C. The lower volatility of 3-Hydroxy-5-phenylbenzamide is a direct consequence of its biphenyl structure, which enhances intermolecular π-π stacking and van der Waals forces relative to the isomer where the phenyl ring is attached via an amide bond .

Physicochemical Properties Process Chemistry Formulation Analytical Chemistry

Structural Scaffold Differentiation: Biphenyl vs. Benzamide Core in EZH2 Inhibitor Development

The 5-phenylbenzamide substructure, which is the core of 3-hydroxy-5-phenylbenzamide, is explicitly claimed in patent literature as the basis for a novel class of covalent inhibitors of Enhancer Zeste Homolog 2 (EZH2) and their subsequent development into PROTACs (Proteolysis-Targeting Chimeras) [1]. In contrast, simpler 3-hydroxybenzamide analogs (e.g., N-(3-hydroxyphenyl)benzamide) lack the extended biphenyl architecture required for binding to the EZH2 active site and are not claimed in these applications. The patent specifically highlights that substituted 3-amino-5-phenylbenzamide compounds, which share the exact core connectivity of the target compound, are essential for this mechanism of action [1].

Epigenetics Oncology Targeted Protein Degradation PROTACs

Validated Research and Industrial Application Scenarios for 3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0)


Medicinal Chemistry: Hit-to-Lead Optimization for Novel Antiviral Agents Targeting Enterovirus 71 (EV71)

Procurement of 3-hydroxy-5-phenylbenzamide is indicated for research groups performing structure-activity relationship (SAR) studies on N-phenylbenzamide derivatives. The compound's verified, albeit moderate, activity against EV71 (IC50 ≈ 15 μM) provides a specific, quantifiable benchmark for designing and evaluating next-generation analogs [1]. Using this compound as a starting point, chemists can systematically modify the biphenyl core to improve potency and selectivity, leveraging the established scaffold while avoiding inactive isomers [1].

Epigenetic Drug Discovery: Synthesis of EZH2 Inhibitors and Bifunctional PROTAC Degraders

The compound's 5-phenylbenzamide core is a privileged scaffold for developing covalent inhibitors of EZH2, a key target in oncology [2]. Research groups engaged in synthesizing PROTACs can utilize 3-hydroxy-5-phenylbenzamide as a versatile starting material. The hydroxyl and amide functionalities serve as orthogonal handles for introducing a linker to an E3 ligase ligand, a strategy explicitly outlined in patent literature for this specific chemical class [2]. Simpler benzamides lacking the biphenyl core are structurally incapable of fulfilling this role.

Process Chemistry and Formulation: Assessment of Thermal Stability and Purification Protocols

For chemical development and manufacturing teams, the predicted boiling point of 409.3±45.0 °C differentiates this compound from lower-boiling isomers . This data is critical for designing and validating robust purification processes, such as high-vacuum distillation or sublimation, and for assessing thermal stability during formulation. The quantified difference of ~46.8°C compared to a close isomer underscores that generic handling procedures cannot be assumed and that compound-specific data is required for process safety and optimization .

Chemical Biology: Generation of Focused Compound Libraries for Phenotypic Screening

As a biphenyl-based pharmacophore, 3-hydroxy-5-phenylbenzamide is well-suited as a core scaffold for generating focused libraries of novel compounds . Its structure, featuring a rigid biphenyl core with a modifiable hydroxyl group and a primary amide, allows for diversification through established medicinal chemistry reactions (e.g., O-alkylation, amide coupling). This makes it a strategic procurement item for core facility managers or principal investigators aiming to populate screening decks with a new chemical space distinct from simpler, mono-aryl benzamides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-5-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.